molecular formula C14H10ClN3O2S B2734217 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 946227-41-4

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2734217
CAS No.: 946227-41-4
M. Wt: 319.76
InChI Key: HVCMYJIIQSPQAD-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H10ClN3O2S and its molecular weight is 319.76. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of crystal structures and molecular interactions of compounds similar to 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide reveals intricate details about their spatial arrangement and potential for forming specific intermolecular interactions. For instance, in compounds with chlorophenyl and thiazole rings, the orientation and interactions between these components are critical for understanding their chemical behavior and reactivity. These insights are fundamental for designing molecules with desired physical and chemical properties for various applications, including drug design and materials science (Saravanan et al., 2016).

Corrosion Inhibition

Research into the synthesis and evaluation of long alkyl side chain acetamide derivatives, including those with isoxazolidine and isoxazoline rings, has shown these compounds to be effective corrosion inhibitors. This application is particularly relevant in the protection of metals against corrosion in acidic mediums, highlighting the potential of such molecules in industrial applications where metal preservation is crucial (Yıldırım & Cetin, 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives based on the structural framework of this compound lead to the creation of novel compounds with potential biological activities. For example, derivatives have been synthesized to evaluate their properties as corrosion inhibitors, showcasing the versatility of this molecular scaffold in generating compounds with desirable properties for specific applications (Yu et al., 2014).

Antimicrobial and Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. The synthesis of novel thiazolidinone and acetidinone derivatives and their screening against various microbial strains and cancer cell lines illustrate the potential therapeutic applications of these compounds. Such studies are crucial for the discovery of new drugs with enhanced efficacy against infectious diseases and cancer (Desai et al., 2008); (Mistry et al., 2009).

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCMYJIIQSPQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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